molecular formula C15H12ClNO2 B070051 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile CAS No. 175204-02-1

2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile

Cat. No.: B070051
CAS No.: 175204-02-1
M. Wt: 273.71 g/mol
InChI Key: GCIORKDTAMLZOY-UHFFFAOYSA-N
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Description

“2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a chloro group (Cl), a methoxy group (OCH3), and a nitrile group (CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene derivative. The exact method would depend on the specific reactions used to introduce the chlorobenzyl, methoxy, and nitrile groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H12ClNO2 . This suggests that the compound has 15 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .


Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo would depend on the conditions and the other reactants present. The chlorobenzyl group might undergo nucleophilic substitution reactions, while the nitrile group could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, these properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, without specific experimental data, it’s difficult to provide an analysis of these properties .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical process), it’s challenging to predict the mechanism of action of "2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile" .

Safety and Hazards

The safety and hazards associated with “2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile” would depend on its physical and chemical properties. As with any chemical, handling it would require appropriate safety measures to prevent exposure and potential harm .

Future Directions

The future directions for research on “2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile” would depend on its potential applications. These could include its use in organic synthesis, medicinal chemistry, materials science, or other fields .

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-14-7-4-8-15(12(14)9-17)19-10-11-5-2-3-6-13(11)16/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIORKDTAMLZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCC2=CC=CC=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381603
Record name 2-[(2-chlorobenzyl)oxy]-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-02-1
Record name 2-[(2-chlorobenzyl)oxy]-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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